N-[2-(dimethylamino)pyrimidin-5-yl]acetamide

EGFR kinase inhibitor T790M/L858R mutant WO2024064091 scaffold

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide (CAS 1396811-90-7, MF: C₈H₁₂N₄O, MW: 180.21) is a 2-dimethylamino-5-acetamido-substituted pyrimidine small molecule widely employed as a versatile synthetic intermediate and core scaffold in medicinal chemistry. Its compact, low-molecular-weight core bearing a hydrogen-bond-capable acetamide at the 5-position and an electron-rich dimethylamino at the 2-position makes it a privileged starting point for the development of ATP-competitive kinase inhibitors and bifunctional protein degraders (e.g., PROTACs).

Molecular Formula C8H12N4O
Molecular Weight 180.211
CAS No. 1396811-90-7
Cat. No. B2367737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)pyrimidin-5-yl]acetamide
CAS1396811-90-7
Molecular FormulaC8H12N4O
Molecular Weight180.211
Structural Identifiers
SMILESCC(=O)NC1=CN=C(N=C1)N(C)C
InChIInChI=1S/C8H12N4O/c1-6(13)11-7-4-9-8(10-5-7)12(2)3/h4-5H,1-3H3,(H,11,13)
InChIKeyPDEBHORBWGGQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide (CAS 1396811-90-7): Procurement-Ready Pyrimidine Building Block for Kinase Inhibitor and Targeted Degrader Programs


N-[2-(dimethylamino)pyrimidin-5-yl]acetamide (CAS 1396811-90-7, MF: C₈H₁₂N₄O, MW: 180.21) is a 2-dimethylamino-5-acetamido-substituted pyrimidine small molecule widely employed as a versatile synthetic intermediate and core scaffold in medicinal chemistry . Its compact, low-molecular-weight core bearing a hydrogen-bond-capable acetamide at the 5-position and an electron-rich dimethylamino at the 2-position makes it a privileged starting point for the development of ATP-competitive kinase inhibitors and bifunctional protein degraders (e.g., PROTACs) [1][2]. The scaffold has been explicitly elaborated in patent disclosures targeting clinically relevant tyrosine kinases including EGFR mutants (L858R, T790M, C797S) and other PTKs [1].

Why Scaffold Selection Matters: Structural Features of N-[2-(dimethylamino)pyrimidin-5-yl]acetamide That Preclude Simple Analog Substitution in Drug Discovery Programs


Generic replacement of N-[2-(dimethylamino)pyrimidin-5-yl]acetamide with a close structural analog carries substantial risk without quantifiable cross-screening data. The scaffold's 2-dimethylamino group modulates both electronic character and kinase hinge-binding geometry, while the 5-acetamide provides a vector for elaboration into potent inhibitors; changing either substitution site or the acyl group alters target engagement profiles in a non-linear fashion [1][2]. Clinically and preclinically validated dimethylamino-pyrimidine acetamide derivatives demonstrate that even minor modifications such as shifting the acetamide to a methoxyacetamide or extending the acyl chain with an indole or fluorophenyl moiety produce orthogonal kinase selectivity and ADME profiles [1][2]. Without direct, assay-matched comparator data confirming interchangeability, assuming functional equivalence between analogs invites unpredictable loss of on-target potency, selectivity, or intellectual property freedom-to-operate.

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide: Quantitative Comparator Evidence for Scaffold Selection in Kinase Inhibitor and Degrader Chemistry


Precedented EGFR Mutant Kinase Engagement from the 2-Dimethylamino-5-acetamido Pyrimidine Chemotype Platform

Compounds built directly upon the N-[2-(dimethylamino)pyrimidin-5-yl]acetamide core and its 5-amino or closely elaborated 5-amido congeners have been demonstrated to potently inhibit clinically relevant EGFR drug-resistant mutants. In WO2024064091A1, elaborated derivatives such as Example 14 compound (EGFR T790M/L858R-IN-4) and Compound 53 (EGFR T790M/L858R-IN-6)—both containing the 2-dimethylamino pyrimidine acetamide chemotype—inhibit EGFR L858R/T790M kinase activity [1][2]. Specifically, EGFR T790M/L858R-IN-6 (compound 53) achieves 90.88% enzyme inhibition at 0.05 μM, confirming that this 2-dimethylamino-5-amido pyrimidine platform delivers sub-micromolar-to-nanomolar engagement of the EGFR mutant kinase domain [2]. In contrast, simple 5-unsubstituted or 5-alkyl pyrimidine analogs lacking the 5-acetamide/amido vector show no reported activity against these EGFR mutants in the same patent disclosure, underscoring the functional requirement of the 5-amido substitution pattern for this target class [1].

EGFR kinase inhibitor T790M/L858R mutant WO2024064091 scaffold

Regioisomeric and Substituent-Dependent Selectivity: The 2-Dimethylamino-5-acetamido Scaffold vs. the 4-Dimethylamino-6-Chloro-Thioacetamide Scaffold

The biological target class accessible to a dimethylamino-pyrimidine building block is exquisitely sensitive to the exact substitution pattern. The target scaffold, N-[2-(dimethylamino)pyrimidin-5-yl]acetamide, bears the dimethylamino at the 2-position and the acetamide at the 5-position, which has been extensively elaborated by medicinal chemists into PTK inhibitors (EGFR, HER2, etc.) [1]. By contrast, the closely related 4-chloro-6-(dimethylamino)pyrimidine scaffold substituted with a thioacetamide at the 2-position generates a chemotype (e.g., 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide, CAS 86627-44-3) directed instead toward thioacetamide- and HDAC-associated targets, with a fundamentally different biological fingerprint [2]. The simple act of relocating the dimethylamino group from the 2- to the 4-position, or replacing the 5-acetamide with a 2-thioacetamide, completely reprograms the target class engagement from PTK-dominated pharmacology to HDAC-dominated pharmacology. This demonstrates that the precise 2-dimethylamino-5-acetamido regioisomer is non-substitutable for kinase-directed programs; procurement of the incorrect regioisomer or substitution with a thioacetamide analog will lead investigators to an entirely different biological target space.

HDAC selectivity kinase vs. HDAC bias substituent vector

Scaffold Minimalism with a Competent Elaboration Handle: Molecular Weight Advantage of the Free 5-Acetamide Core vs. Pre-Functionalized Analogs

The target compound N-[2-(dimethylamino)pyrimidin-5-yl]acetamide has a molecular weight of 180.21 g/mol, making it a highly weight-efficient starting scaffold for fragment-based drug discovery or PROTAC linker attachment . In comparison, elaborated analogs built on the same core but bearing pre-installed bulky substituents at the 5-amido position—such as N-(2-(dimethylamino)pyrimidin-5-yl)-2-(1H-indol-3-yl)acetamide (MW 295.35) or N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide (MW 274.30)—introduce an additional 94–115 Da of mass at the earliest synthetic step . For PROTAC design where final bifunctional molecule molecular weight must typically remain below approximately 900–1,000 Da, starting with the minimalist 180 Da acetamide core provides a critical 10% margin in linker and E3 ligase ligand mass budget that is consumed when using pre-functionalized, heavier analogs. This molecular weight advantage preserves downstream synthetic flexibility for diverse ligase handle attachment without breaching drug-like physicochemical space.

scaffold minimalism molecular weight efficiency PROTAC design

Confirmed Negative Data Against a Select Non-Kinase Target: Distinguishing the 5-Acetamide from the HDAC-Active Hydroxamic Acid Chemotype

While certain dimethylamino-pyrimidine chemotypes bearing hydroxamic acid moieties (e.g., pyrimidine hydroxy amides) are potent HDAC6 and HDAC8 inhibitors with nanomolar IC₅₀ values—for instance, HDAC10 IC₅₀ = 5.70 nM and HDAC2 IC₅₀ = 21 nM for a representative pyrimidine hydroxamate [1]—the target compound N-[2-(dimethylamino)pyrimidin-5-yl]acetamide and its simple 2-(4-methoxyphenyl)acetamide analog have been screened against HDAC1/HDAC2 in human HeLa cell nuclear extract and exhibit IC₅₀ > 100,000 nM (>100 μM) [2]. This >17,500-fold window of inactivity against HDAC1/2 confirms that the simple 5-acetamide substituent does not confer promiscuous HDAC inhibition, a property that distinguishes it from the mechanistically distinct HDAC-directed pyrimidine hydroxamate class. For kinase-focused programs, this confirmed absence of HDAC1/2 activity represents a valuable selectivity gate: the 5-acetamide scaffold can be advanced as a kinase-biased starting point without the confounding polypharmacology of HDAC-active pyrimidine chemotypes.

HDAC counter-screen target selectivity negative data

Where to Deploy N-[2-(dimethylamino)pyrimidin-5-yl]acetamide (CAS 1396811-90-7): Evidence-Backed Application Scenarios for Medicinal Chemistry and Chemical Biology


EGFR Mutant (T790M/L858R/C797S) Kinase Inhibitor Hit Expansion

Use the 2-dimethylamino-5-acetamido pyrimidine core as a validated starting scaffold for elaborating ATP-competitive inhibitors of drug-resistant EGFR mutants. Elaborated derivatives from WO2024064091A1 achieve ≥90% EGFR L858R/T790M inhibition at 50 nM [1][2], providing immediate precedent for the chemotype's kinase engagement potential. The free 5-acetamide can be diversified via acylation, sulfonylation, or amide coupling to explore SAR around the solvent-exposed region while maintaining the hinge-binding 2-dimethylamino-pyrimidine anchor.

Minimalist Scaffold for PROTAC and Molecular Glue Linker Attachment

Leverage the exceptionally low molecular weight of the target compound (180.21 Da) to maximize the remaining mass budget for linker and E3 ligase ligand installation in PROTAC design [1]. The 5-acetamide nitrogen serves as a proven attachment point for linker conjugation, enabling the construction of bifunctional degraders targeting kinases (EGFR, HER2) or other PTKs without prematurely breaching the ~900–1,000 Da molecular weight ceiling typical of cell-permeable degraders.

Kinase-Selective Fragment Library Design with Built-In HDAC Counter-Screening Data

Incorporate the 5-acetamide pyrimidine fragment into kinase-focused screening libraries where HDAC promiscuity must be proactively excluded. The confirmed >100 μM HDAC1/2 IC₅₀ for this chemotype [2], contrasted with the low nanomolar HDAC activity of pyrimidine hydroxamates, makes it a safer fragment choice for programs pursuing kinase-selective chemical probes where HDAC-driven polypharmacology would confound cellular target deconvolution [3].

Regioisomer-Controlled Synthesis of Kinase vs. HDAC Chemical Tool Compounds

Exploit the well-documented regioisomer-dependent target class engagement of dimethylamino-pyrimidine scaffolds [1][2] to establish a procurement-controlled chemical biology workflow. The 2-dimethylamino-5-acetamido regioisomer yields PTK-directed tool compounds, whereas procurement of the 4-chloro-6-(dimethylamino)-2-thioacetamido regioisomer (CAS 86627-44-3) leads to HDAC-directed pharmacology. Maintaining strict regioisomer identity at the procurement stage prevents costly cross-contamination of target biology in parallel screening campaigns.

Quote Request

Request a Quote for N-[2-(dimethylamino)pyrimidin-5-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.